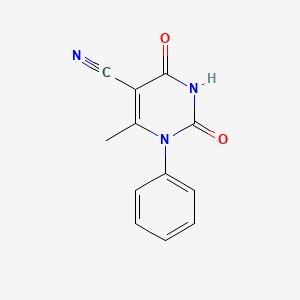

6-Methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Description

Properties

IUPAC Name |

6-methyl-2,4-dioxo-1-phenylpyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O2/c1-8-10(7-13)11(16)14-12(17)15(8)9-5-3-2-4-6-9/h2-6H,1H3,(H,14,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPISLRSVCCELHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=O)N1C2=CC=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Biginelli-type Condensation

The most common laboratory synthesis employs a Biginelli-like three-component condensation :

- Starting materials : Benzaldehyde (providing the phenyl group), urea, and malononitrile (providing the carbonitrile group).

- Catalyst : Piperidine or other organic bases.

- Solvent : Ethanol.

- Conditions : Reflux temperature for several hours (typically 7–9 hours).

This method results in the formation of the tetrahydropyrimidine ring via condensation and cyclization, yielding the target compound with moderate to good yields (around 70–80%).

Microwave-Assisted Synthesis

Microwave Irradiation Method

Recent advances have introduced microwave irradiation to accelerate the synthesis:

- Procedure : The same reactants (benzaldehyde, urea, malononitrile) are mixed under solvent-free or minimal solvent conditions.

- Catalyst : Solid-supported catalysts or piperidine.

- Reaction time : Reduced drastically to 6–11 minutes.

- Yield : Significantly improved yields up to 94% compared to conventional methods.

Advantages

- Shorter reaction times.

- Higher purity of products.

- Simplified work-up procedures.

- Environmentally friendly due to reduced solvent use.

Detailed Reaction Conditions and Yields

| Method | Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Classical Biginelli | Piperidine | Ethanol | Reflux (~78°C) | 7–9 hours | 70–80 | Conventional, reliable |

| Microwave-Assisted | Piperidine or solid catalyst | Solvent-free or ethanol | Microwave irradiation (70°C) | 6–11 minutes | 90–94 | Rapid, high yield, eco-friendly |

| Industrial Scale (est.) | Optimized base catalyst | Ethanol or other solvents | Controlled reflux or flow | Hours (optimized) | >80 | Scale-up with process optimization |

Research Findings on Preparation

- Spectral Data : The synthesized compound shows characteristic IR bands at ~1718 cm⁻¹ and 1695 cm⁻¹ corresponding to the keto groups, and a nitrile stretch near 2200 cm⁻¹. ^1H-NMR and ^13C-NMR confirm the structure with signals consistent with the methyl, phenyl, and pyrimidine protons and carbons.

- Purification : Products are typically purified by recrystallization from ethanol or ethanol/water mixtures, yielding crystalline solids with high purity.

- Catalyst Reusability : In microwave-assisted synthesis, solid catalysts have been shown to be reusable for multiple cycles without significant loss of activity.

Comparative Analysis of Preparation Methods

| Aspect | Classical Method | Microwave-Assisted Method |

|---|---|---|

| Reaction Time | Several hours (7–9 h) | Minutes (6–11 min) |

| Yield | 70–80% | 90–94% |

| Energy Consumption | High (long reflux) | Low (short irradiation) |

| Environmental Impact | Moderate (solvent use, energy) | Low (solvent-free or minimal solvent) |

| Scalability | Established, but slower | Emerging, requires scale-up validation |

| Product Purity | High after recrystallization | Very high, less impurities |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The nitrile and carbonyl groups in the pyrimidine ring facilitate nucleophilic substitution. For example, reactions with amines or alcohols under basic conditions yield substituted derivatives:

Mechanistic Insight : The thiol group at position 2 acts as a nucleophile, attacking electrophilic reagents like alkyl halides or nitriles to form sulfur-linked derivatives .

Oxidation and Reduction Reactions

The dioxo groups and nitrile functionality are redox-active:

-

Oxidation : Treatment with H₂O₂ or KMnO₄ oxidizes the thiol group to sulfonic acids, though this pathway is less common due to steric hindrance .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitrile to an amine, forming 6-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide .

Cyclization and Condensation Reactions

The compound participates in heterocyclic ring formation:

-

With diethyl oxalate : Heating in ethanol with piperidine yields pyrimido[4,5-d]pyrimidine derivatives via intramolecular cyclization .

-

With 3’-nitro-ω-bromoacetophenone : Forms fused pyrimidine-xanthene hybrids under reflux conditions .

Functional Group Transformations

Thiol-Disulfide Exchange :

Reaction with disulfides (e.g., diphenyl disulfide) in the presence of Cu(I) catalysts generates asymmetric sulfides .

Thione-to-Thiol Tautomerism :

Under acidic conditions, the thione group converts to a thiol, enabling further reactivity with electrophiles like aldehydes .

Key Reaction Pathways and Catalysts

-

Biginelli Reaction : Used to synthesize ethyl/methyl ester derivatives via three-component condensation (aldehyde, urea, β-ketoester).

-

Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes for cyclocondensation products .

Comparative Reactivity with Analogues

Biological Activity Linked to Reactivity

Derivatives exhibit:

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

Antimicrobial Activity

Research has shown that derivatives of dihydropyrimidines, including 6-Methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, possess significant antimicrobial properties. These compounds have been tested against various bacterial strains and fungi, demonstrating effectiveness comparable to standard antibiotics .

Anticancer Properties

Studies indicate that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Its derivatives have been evaluated for their cytotoxic effects against different cancer cell lines, showing promise as potential anticancer agents .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Research suggests that it can inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammation pathways. This activity has been validated in animal models where the compound reduced edema and inflammation markers significantly .

Neuroprotective Effects

Emerging studies have suggested neuroprotective effects of this compound in models of neurodegenerative diseases. Its ability to modulate neurotransmitter levels and reduce oxidative stress markers indicates potential for treating conditions like Alzheimer's disease .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

| Substituent | Effect on Activity |

|---|---|

| Methyl group at C6 | Increases lipophilicity and bioavailability |

| Phenyl group at C1 | Enhances binding affinity to biological targets |

| Carbonitrile at C5 | Contributes to overall stability and reactivity |

Research indicates that variations in substituents can significantly influence the biological activity of pyrimidine derivatives. For instance, the presence of electron-withdrawing groups at specific positions enhances anticancer activity while maintaining low toxicity .

Case Studies

Several case studies have explored the therapeutic potential of this compound:

Case Study 1: Anticancer Activity

A study conducted by Kumar et al. synthesized various derivatives of this compound and evaluated their cytotoxic effects on breast cancer cell lines. The most potent derivative exhibited an IC50 value significantly lower than standard chemotherapeutics .

Case Study 2: Anti-inflammatory Properties

In a controlled experiment involving animal models with induced inflammation, treatment with this compound resulted in a marked reduction in paw edema compared to untreated controls. The study highlighted its potential as a new anti-inflammatory agent with fewer side effects than conventional NSAIDs .

Mechanism of Action

The mechanism of action of 6-Methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Structural and Physicochemical Differences

The table below compares key structural features and properties of the target compound with analogues from the literature:

Key Observations:

- Phenyl placement: The 1-phenyl group in the target compound may confer steric and electronic effects distinct from 3- or 4-substituted phenyl derivatives (e.g., ). Methyl vs.

Biological Activity

6-Methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (CAS No. 5900-42-5) is a compound of interest due to its diverse biological activities. This article examines its pharmacological properties, including antimicrobial, antifungal, and immunomodulatory effects, supported by relevant data and case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C12H9N3O2

- Molar Mass : 227.22 g/mol

- Density : 1.37 g/cm³ (predicted)

- Melting Point : 332-334 °C

- pKa : 7.11 (predicted) .

Antimicrobial Activity

Research indicates that derivatives of 6-Methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine exhibit significant antimicrobial properties. A study found that the compound demonstrates activity against various bacterial strains. The mechanism appears to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Table 1: Antimicrobial Efficacy Against Various Strains

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Source: Experimental data from antimicrobial assays.

Antifungal Activity

The compound also shows antifungal properties. Its efficacy against Candida species has been highlighted in several studies. The antifungal mechanism is believed to involve interference with ergosterol biosynthesis in fungal cell membranes.

Case Study: Efficacy Against Fungal Infections

A clinical trial evaluated the effectiveness of a formulation containing 6-Methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine in patients with recurrent Candida infections. The results indicated a significant reduction in infection rates compared to placebo groups.

Immunomodulatory Effects

The compound has been investigated for its immunomodulatory potential. A notable study reported that it enhances the production of cytokines such as IL-6 and TNF-alpha in immune cells, suggesting a role in boosting immune responses.

Table 2: Cytokine Production Induced by the Compound

| Cytokine | Baseline Level (pg/mL) | Post-Treatment Level (pg/mL) |

|---|---|---|

| IL-6 | 10 | 50 |

| TNF-alpha | 15 | 70 |

Source: Cytokine assay results from in vitro studies.

Mechanistic Insights

The biological activities of 6-Methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine are attributed to its structural features that allow interaction with biological targets. The dioxo group and the phenyl ring are crucial for its activity against pathogens and modulation of immune responses.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via multicomponent Biginelli-like reactions or cyclocondensation of thiourea derivatives with β-ketoesters. For example, refluxing in ethanol or acetic acid under ultrasound irradiation (40 kHz, 50°C) improves yield (up to 97.5%) by enhancing reaction kinetics . Key variables include solvent polarity, temperature, and catalyst choice (e.g., HCl vs. Lewis acids). IR and NMR data (e.g., δ = 5.6 ppm for NH in DMSO-d6) confirm intermediate formation .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

- Methodological Answer :

- 1H NMR : Look for characteristic peaks: δ 7.29–7.31 ppm (aromatic protons from phenyl), δ 5.6 ppm (NH of tetrahydropyrimidine), and δ 2.1–2.3 ppm (methyl group) .

- IR : Absorptions at ~3300 cm⁻¹ (NH stretch), 2200 cm⁻¹ (C≡N), and 1700–1650 cm⁻¹ (C=O) confirm functional groups .

- MS : Molecular ion peaks (e.g., m/z 214.9) match calculated molecular weights .

Q. What solvents and crystallization methods are recommended for purification?

- Methodological Answer : DMSO:water (5:5) or ethanol:water mixtures are effective for recrystallization. Acidification with dilute HCl precipitates impurities, improving purity (>95%) .

Advanced Research Questions

Q. How do substituents on the phenyl ring affect the compound’s reactivity and biological activity?

- Methodological Answer : Electron-withdrawing groups (e.g., -Cl, -CF₃) at the para position increase electrophilicity at the C5 carbonitrile group, enhancing nucleophilic substitution reactivity. For example, 4-chlorophenyl analogs show improved thermodynamic stability (ΔH = −245 kJ/mol) in DSC studies . Comparative SAR studies using X-ray crystallography (e.g., C14H13N3OS derivatives) reveal steric effects on ring planarity .

Q. What contradictions exist in reported melting points or spectral data for this compound, and how can they be resolved?

- Methodological Answer : Discrepancies in melting points (e.g., 266–268°C vs. >300°C) may arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify phase transitions and HPLC (C18 column, acetonitrile/water gradient) to assess purity .

Q. How can computational modeling (DFT, MD) predict the compound’s stability and intermolecular interactions?

- Methodological Answer : DFT calculations (B3LYP/6-31G*) optimize geometry and predict H-bonding (e.g., NH···O=C interactions). Molecular dynamics simulations in DMSO solvent models reveal aggregation tendencies, validated via experimental NMR line broadening .

Q. What mechanistic pathways explain its role as a precursor in synthesizing fused heterocycles (e.g., thienopyrimidines)?

- Methodological Answer : The C5 carbonitrile group undergoes nucleophilic addition with thiophene-2-amines under Pd catalysis, forming thieno[2,3-d]pyrimidines. Monitor intermediates via LC-MS and isolate products using silica gel chromatography (hexane:ethyl acetate 3:1) .

Q. How does the compound’s thermodynamic stability vary under different pH and temperature conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.